2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
The compound [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring both 1,3-oxazole and 1,2,3-triazole moieties. The oxazole ring is substituted with a 2-methoxyphenyl group at position 2 and a methyl group at position 5, while the triazole ring is linked to a 4-bromo-3-methylphenyl substituent and a methyl group at position 3. Bromine and methoxy substituents likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .
Properties
IUPAC Name |
2-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14(25-19(26)13-15-5-4-7-17(15)22-25)20(27)24-11-9-23(10-12-24)18-8-3-2-6-16(18)21/h2-3,6,8,13-14H,4-5,7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSETXVIWSAAFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form 1-(2-chlorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the oxopropan-2-yl group.
Cyclization: The acylated product undergoes cyclization with a suitable precursor to form the cyclopenta[c]pyridazinone core. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Analgesic and Anti-inflammatory Effects
- Studies have demonstrated that this compound exhibits significant analgesic and anti-inflammatory properties. In vivo tests indicated that it has a higher analgesic activity than aspirin at doses of 100 mg/kg, showing a strong correlation between analgesic and anti-inflammatory effects . The compound's efficacy was evaluated using the carrageenan-induced edema model, where it effectively reduced inflammation in both acute and chronic phases.
- Antimicrobial Properties
-
Potential as a Neuropharmacological Agent
- Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Compounds with piperazine moieties are often investigated for their activity as anxiolytics or antipsychotics, warranting further exploration in this area.
Synthesis and Characterization
The synthesis of 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one involves several steps:
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Starting Materials
- The synthesis typically begins with commercially available piperazine derivatives and chlorophenyl precursors.
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Reaction Conditions
- The reactions are often carried out under controlled conditions using solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopentapyridazine structure.
- Characterization Techniques
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:
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Piperazine Ring Modifications
- Variations in substituents on the piperazine ring can significantly influence the compound's pharmacological profile. For instance, modifications to the chlorophenyl group can enhance selectivity for certain biological targets.
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Cyclopentapyridazine Core
- The dihydrocyclopentapyridazine core plays a pivotal role in the compound's activity. Alterations in this core structure may affect binding affinity to biological receptors or enzymes involved in pain and inflammation pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vivo Analgesic Studies
- Antimicrobial Evaluations
Mechanism of Action
The mechanism by which 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one exerts its effects is primarily through its interaction with specific molecular targets. The piperazine ring can bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic derivatives. Below is a detailed comparison based on substituent effects, bioactivity, and synthesis strategies.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
For example, brominated derivatives in exhibit notable antimicrobial activity compared to non-halogenated analogs . Methoxy groups (as in the target compound and derivatives) may improve solubility and modulate binding affinity to biological targets .
Structural Flexibility: The target compound’s combination of oxazole and triazole rings provides a rigid, planar core, similar to the thiazole-triazole hybrids in . This rigidity may enhance stability and target selectivity .
Synthetic Strategies :
- Triazole formation commonly employs azide-alkyne cycloaddition (e.g., ), while oxadiazole synthesis () relies on hydrazide cyclization. The target compound likely integrates both approaches .
- High-yield crystallization (e.g., ’s DMF-derived crystals) underscores the importance of solvent selection in obtaining structurally characterized products .
Biological Activity
The compound 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.91 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Research indicates that compounds similar to this one may exhibit activity through several mechanisms:
- Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, influencing mood and anxiety.
- Dopamine Receptor Interaction : Analogous compounds have been shown to act on dopamine receptors, which may contribute to their neuropharmacological effects.
- Cyclooxygenase Inhibition : Some studies suggest potential anti-inflammatory properties via inhibition of COX enzymes, although specific data for this compound remains limited.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds. For instance, a series of piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity. The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial activity has been evaluated in several studies. For example, derivatives with similar structural features showed promising results against Gram-positive and Gram-negative bacteria. Compounds were tested using the tube dilution method, revealing that some exhibited activity comparable to standard antibiotics like ciprofloxacin .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the piperazine and pyridazinone moieties. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance solubility .
- Catalysts such as EDCI/HOBt for amide bond formation, with reaction temperatures maintained at 0–25°C to minimize side reactions .
- Inert atmospheres (nitrogen/argon) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- HPLC with UV/Vis detection : Quantify purity (>95% recommended for pharmacological assays) .
Q. How should researchers design initial pharmacological screening assays for this compound?
- Methodological Answer :
- Select target receptors (e.g., dopamine or serotonin receptors) based on structural analogs with piperazine motifs .
- Use radioligand binding assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) at varying concentrations (1 nM–10 μM) to determine IC50 values .
- Include positive controls (e.g., haloperidol) and negative controls (vehicle-only) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Conduct comparative structural analysis with analogs (e.g., 2-methylpyridine or triazole derivatives) to identify substituent-specific effects .
- Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum-free media, and incubation times) .
- Apply orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm target engagement .
Q. What experimental strategies are recommended for stability studies under environmental stress conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to UV light (ICH Q1B guidelines), varying pH (1–13), and temperatures (40–60°C) for 1–4 weeks .
- Analyze degradation products via HPLC-MS to identify pathways (e.g., hydrolysis of the piperazine ring or oxidation of the chlorophenyl group) .
- Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard storage conditions .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., 5-HT1A) and prioritize synthetic modifications .
- Combine with quantitative SAR (QSAR) models to predict physicochemical properties (logP, pKa) and optimize bioavailability .
- Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. What are the best practices for designing a long-term toxicology study?
- Methodological Answer :
- Use randomized block designs with split-plot arrangements (e.g., dose levels as main plots, exposure durations as subplots) to account for variability .
- Monitor biomarkers (e.g., liver enzymes, creatinine) in rodent models over 6–12 months .
- Apply histopathological analysis to assess organ-specific toxicity (e.g., renal tubular necrosis) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Re-measure solubility using standardized protocols (e.g., shake-flask method) in buffered solutions (pH 7.4) and organic solvents (e.g., DMSO) .
- Analyze crystal structure (X-ray diffraction) to identify polymorphic forms that may affect solubility .
- Cross-reference with computational solubility predictors (e.g., Abraham model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
